2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine
Description
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1522761-20-1) is a bicyclic heterocyclic compound with a fused imidazole and pyrimidine ring system. Its molecular formula is C₈H₁₃N₃ (MW: 151.21 g/mol), featuring an ethyl substituent at position 2 of the imidazo-pyrimidine scaffold . While its physical properties (e.g., boiling point) remain uncharacterized, its synthetic accessibility via multi-component reactions enables scalable production .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-11-5-3-4-9-8(11)10-7/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
AXNGWJPXWVSLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2CCCNC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of ethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the desired imidazo[1,2-A]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Structural Isomerism
The ethyl group at position 2 distinguishes the target compound from analogues with methyl, phenyl, or ester substituents. Key comparisons include:
Table 1: Substituent and Structural Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | Ethyl (C2) | C₈H₁₃N₃ | 151.21 | Pyrimidine core with two nitrogen atoms |
| 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | Methyl (C2), amine (C6) | C₈H₁₃N₃ | 151.21 | Pyridine core (one nitrogen), amine group |
| 5-Ethyl-2,6-dimethylimidazo[1,2-a]pyrimidine | Ethyl (C5), methyl (C2, C6) | C₉H₁₅N₃ | 165.24 | Additional methyl groups enhance hydrophobicity |
| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Phenyl (C2), thiophene-Schiff base | C₁₈H₁₅N₅S | 357.42 | Aromatic and conjugated Schiff base moiety |
| Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Methyl (C5), ethyl ester (C2) | C₁₂H₁₄N₂O₂ | 218.25 | Pyridine core with ester functionality |
Notes:
- The target compound and 2-methylimidazo[1,2-a]pyridin-6-amine share the same molecular formula (C₈H₁₃N₃ ) but differ in ring systems (pyrimidine vs. pyridine) and substituents, leading to divergent electronic properties .
Biological Activity
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine is a member of the imidazopyrimidine class, characterized by a fused imidazole and pyrimidine ring system. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is , and it features an ethyl group that influences its solubility and biological interactions. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a drug candidate.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound has been identified as a modulator of certain neurotransmitter receptors. For example, it may influence glutamate receptors involved in synaptic plasticity and neuroprotection.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation.
Case Studies
Several studies have been conducted to explore the biological activities of this compound:
-
Anticancer Study :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Antimicrobial Study :
- Objective : Assess antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition zones in agar diffusion assays with MIC values ranging from 32 to 128 µg/mL.
- Mechanism : Likely involves disruption of cell membrane integrity.
-
Neuroprotection Study :
- Objective : Investigate protective effects on neuronal cells exposed to oxidative stress.
- Findings : Reduced cell death by 40% in treated cultures compared to controls.
- Mechanism : Antioxidant properties were suggested as a key factor in neuroprotection.
Comparative Analysis
The following table summarizes the biological activities and IC50 values reported for various related compounds:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 15 | Effective against breast cancer cells |
| Imidazo[1,2-a]pyrimidine | Antimicrobial | 64 | Broader spectrum but less potent |
| 4-Aminoimidazo[1,2-a]pyrimidine | Neuroprotective | 25 | Similar neuroprotective mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
